

The Discovery and Development of Presatovir: A Technical Overview

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Compound of Interest

Compound Name: Presatovir

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Introduction

Presatovir (formerly GS-5806) is an investigational oral antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection. As a small molecule inhibitor of the RSV fusion (F) protein, **presatovir** represents a targeted approach to preventing viral entry into host cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **presatovir**, with a focus on the scientific data and methodologies that have defined its developmental trajectory.

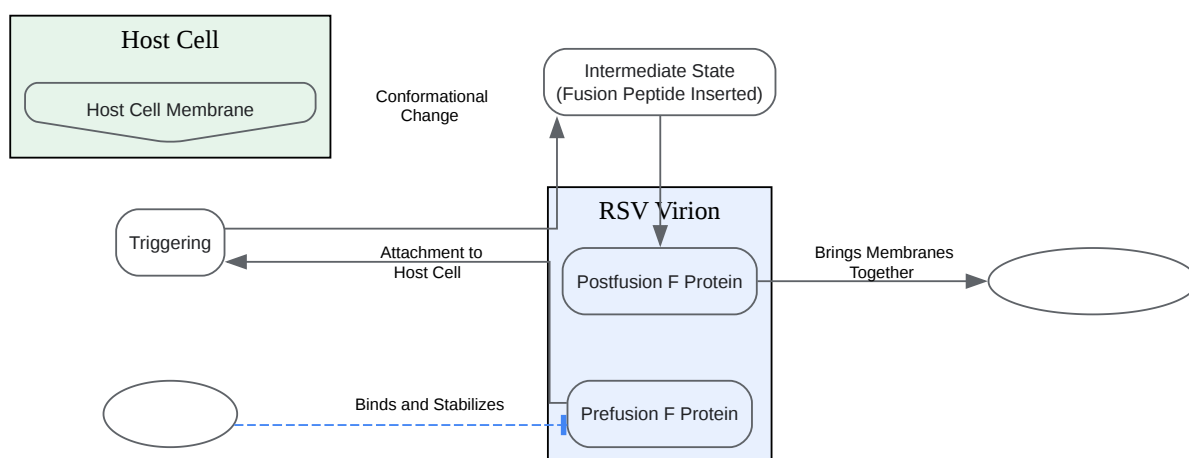
Discovery and Mechanism of Action

Presatovir was identified through a lead optimization program building upon a screening hit.^[1] The core chemical structure was modified to enhance oral bioavailability, potency, and metabolic properties, resulting in the final compound.^[1]

Presatovir's mechanism of action is the inhibition of the RSV F protein-mediated fusion of the viral and host cell membranes. The RSV F protein, a class I fusion glycoprotein, is essential for viral entry. It exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state. This process brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral contents into the host cell.

Presatovir binds to a specific pocket within the central cavity of the prefusion conformation of the RSV F protein. This binding stabilizes the prefusion state, preventing the conformational rearrangements necessary for membrane fusion.

Below is a diagram illustrating the key steps in RSV F protein-mediated membrane fusion and the inhibitory action of **presatovir**.



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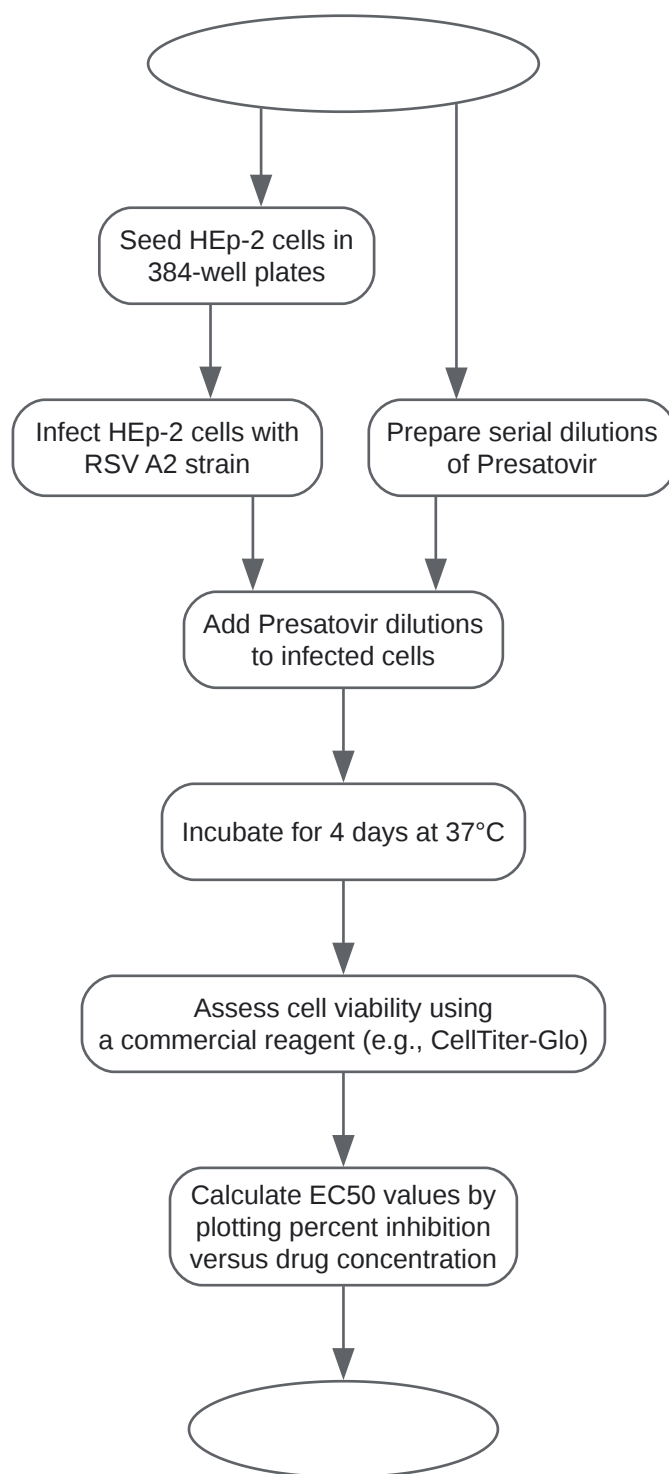
Figure 1: RSV F Protein-Mediated Fusion and **Presatovir**'s Mechanism of Action.

Preclinical Development

In Vitro Antiviral Activity

Presatovir demonstrated potent antiviral activity against a broad range of RSV A and B clinical isolates. The mean half-maximal effective concentration (EC₅₀) was determined to be 0.43 nM against a panel of 75 RSV clinical isolates.[1]

A detailed protocol for determining the in vitro antiviral activity of **presatovir** is outlined below. This method is based on a cytopathic effect (CPE) reduction assay.



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Figure 2: Experimental Workflow for *in vitro* EC₅₀ Determination.

In Vivo Efficacy in a Cotton Rat Model

The cotton rat (*Sigmodon hispidus*) is a well-established animal model for RSV infection as it is semi-permissive to the virus and recapitulates aspects of human disease.[2][3] In this model, **presatovir** demonstrated dose-dependent antiviral efficacy.[1]

The following protocol describes a typical efficacy study of **presatovir** in the cotton rat model.

- **Animal Acclimation:** Male and female cotton rats are acclimated to the facility for a minimum of 3 days prior to the study.
- **Infection:** Animals are lightly anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV A strain.
- **Treatment:** **Presatovir** is administered orally at various dose levels, typically starting on the day of infection or one day post-infection and continuing for a specified duration (e.g., 5 days). A placebo group receives the vehicle control.
- **Sample Collection:** At a predetermined time point post-infection (e.g., day 5), animals are euthanized. Lungs are harvested for viral titer determination.
- **Viral Titer Quantification:** Lung tissue is homogenized, and viral titers are quantified using a plaque assay on a suitable cell line (e.g., HEp-2 cells).
- **Data Analysis:** Viral titers in the lungs of **presatovir**-treated animals are compared to those in the placebo-treated group to determine the extent of viral replication inhibition.

Clinical Development

Presatovir has been evaluated in several Phase II clinical trials across different patient populations. A summary of the key findings from these studies is presented below.

Human Challenge Study (NCT01756482)

A double-blind, placebo-controlled study was conducted in healthy adults experimentally infected with an RSV challenge strain.[4] Treatment with GS-5806 (**presatovir**) resulted in a significant reduction in viral load and the severity of clinical disease.[4]

Endpoint	Presatovir (Cohorts 1-4)	Placebo (Cohorts 1-4)	p-value
AUC for Viral Load (log10 PFUe x hours/mL)	250.7	757.7	<0.001
Total Mucus Weight (g)	6.9	15.1	0.03
AUC for Symptom Scores (hours)	-20.2	204.9	0.005

Table 1: Efficacy of Presatovir in a Human RSV Challenge Study.

[\[4\]](#)

Studies in Immunocompromised Patients

Presatovir was evaluated in several Phase IIb, randomized, double-blind, placebo-controlled trials in adult hematopoietic cell transplant (HCT) and lung transplant recipients with RSV infection.

This study enrolled 189 HCT recipients with RSV URTI.[\[5\]](#) While **presatovir** had a favorable safety profile, it did not meet the co-primary endpoints of time-weighted average change in nasal RSV viral load and the proportion of patients developing lower respiratory tract complications (LRTCs).[\[5\]](#) However, a post-hoc analysis suggested a potential benefit in patients with lymphopenia.[\[5\]](#)

Endpoint	Presatovir (n=96)	Placebo (n=93)	p-value
Time-weighted average decline in RSV viral load (log10 copies/mL)	-0.33 (difference from placebo)	-	0.040
Progression to LRTC	11.2%	19.5%	0.11
LRTC in patients with lymphopenia	13.3% (2/15)	64.3% (9/14)	0.008
Table 2: Key Efficacy Outcomes in HCT Recipients with RSV URTI. [5] [6]			

In this study of 60 HCT recipients with RSV LRTI, **presatovir** treatment was well-tolerated but did not significantly improve virologic or clinical outcomes compared to placebo.[\[7\]](#)[\[8\]](#)

Endpoint	Presatovir (n=29)	Placebo (n=28)	p-value
Time-weighted average change in viral load (log10 copies/mL)	-1.12	-1.09	0.94
Median supplemental oxygen-free days	26	28	0.84
Incident respiratory failure	10.3%	10.7%	0.98
All-cause mortality	0%	7.1%	0.19
Table 3: Efficacy Outcomes in HCT Recipients with RSV LRTI. [7]			

This trial in 61 lung transplant recipients with symptomatic RSV infection also did not show a significant improvement in the primary endpoint of change in nasal RSV load with **presatovir** treatment compared to placebo.[9]

Endpoint	Presatovir	Placebo	p-value
Time-weighted average change in nasal RSV load (log10 copies/mL)	0.10 (difference from placebo)	-	0.72

Table 4: Primary Efficacy Outcome in Lung Transplant Recipients.[9]

Study in Hospitalized Adults (NCT02135614)

This study evaluated the effect of a single dose of **presatovir** on RSV viral load in hospitalized adults with acute respiratory symptoms.

Detailed quantitative results from this study are not readily available in the public domain.

Resistance

The emergence of resistance is a potential concern for antiviral therapies. In clinical trials of **presatovir**, treatment-emergent amino acid substitutions in the RSV F protein have been identified. The frequency of resistance development varied across different patient populations, with higher rates observed in HCT recipients.[10][11][12] While the presence of resistance-associated substitutions was linked to a diminished virologic response, it did not appear to significantly impact clinical outcomes in the studies conducted.[10][11][12]

Conclusion

Presatovir is a potent inhibitor of RSV F protein-mediated fusion with demonstrated antiviral activity in preclinical models and a human challenge study. However, in Phase IIb trials involving immunocompromised patient populations, **presatovir** did not meet its primary clinical endpoints, despite having a favorable safety profile. These findings highlight the complexities of

treating RSV in high-risk individuals and underscore the need for further research to identify optimal treatment strategies and patient populations for this class of antiviral agents. The development of **presatovir** has provided valuable insights into the role of the RSV F protein in viral pathogenesis and the challenges of antiviral drug development for this important respiratory pathogen.

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